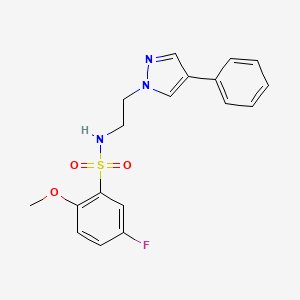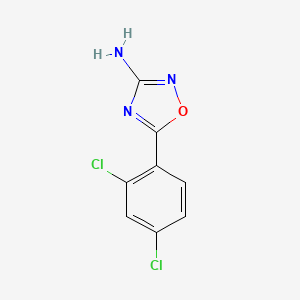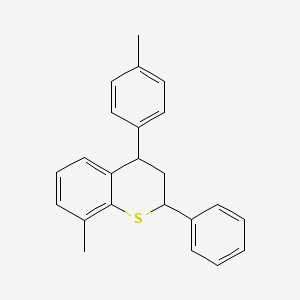![molecular formula C24H24N4O4 B2470105 N'-[2-Hydroxy-2-(1-Methyl-1H-indol-5-yl)ethyl]-N-{11-Oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamid CAS No. 2034256-52-3](/img/structure/B2470105.png)
N'-[2-Hydroxy-2-(1-Methyl-1H-indol-5-yl)ethyl]-N-{11-Oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs-Eigenschaften
Der Indol-Rest in dieser Verbindung wurde mit Antikrebsaktivität in Verbindung gebracht. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht, insbesondere seine Fähigkeit, die Zellproliferation zu hemmen, Apoptose zu induzieren und mit Tumorwachstumspfaden zu interferieren. Weitere Studien sind erforderlich, um die spezifischen Mechanismen und potenziellen klinischen Anwendungen zu klären .
Antibakterielle Aktivität
Indol-Derivate haben sich als vielversprechend für die antimikrobielle Aktivität erwiesen. Die einzigartige Struktur dieser Verbindung kann zu ihrer Fähigkeit beitragen, bakterielle und Pilzinfektionen zu bekämpfen. Forscher haben ihre Wirksamkeit gegen verschiedene Krankheitserreger untersucht, einschließlich arzneimittelresistenter Stämme. Die Untersuchung seiner Wirkungsweise und die Optimierung seiner antimikrobiellen Eigenschaften könnten zu neuartigen therapeutischen Möglichkeiten führen .
Neuroprotektive Effekte
Indole wurden mit Neuroprotektion und Modulation von Neurotransmittersystemen in Verbindung gebracht. Die komplizierte Struktur dieser Verbindung deutet auf potenzielle Wechselwirkungen mit neuronalen Rezeptoren hin. Forscher könnten ihre Auswirkungen auf neurodegenerative Erkrankungen, synaptische Plastizität und kognitive Funktion untersuchen. Preklinische Studien könnten wertvolle Erkenntnisse liefern .
Entzündungshemmende Aktivität
Das Indol-Gerüst zeigt oft entzündungshemmende Eigenschaften. Diese Verbindung könnte auf ihre Auswirkungen auf entzündliche Pfade, Zytokinproduktion und Immunantworten untersucht werden. Das Verständnis ihres entzündungshemmenden Potenzials könnte zu neuartigen Behandlungen für chronisch-entzündliche Erkrankungen führen .
Stoffwechselstörungen
Angesichts der Komplexität ihrer Struktur könnte diese Verbindung mit Stoffwechselwegen interagieren. Forscher könnten ihre Auswirkungen auf den Glukosestoffwechsel, die Lipidhomöostase und die Insulinsensitivität untersuchen. Die Untersuchung ihres Potenzials bei der Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit ist ein spannender Weg .
Arzneimitteltransportsysteme
Die einzigartige Kombination von Indol- und Oxalamid-Resten könnte diese Verbindung für Anwendungen im Bereich der Arzneimittelverabreichung geeignet machen. Forscher könnten ihre Verwendung als Träger für gezielte Arzneimittelverabreichung untersuchen, wobei ihre Stabilität und potenzielle Wechselwirkungen mit Zellrezeptoren genutzt werden .
Pharmakophor-Design
Das Verständnis der pharmakophorischen Merkmale dieser Verbindung könnte die Entwicklung neuartiger Arzneimittelkandidaten lenken. Forscher könnten ihre Wechselwirkungen mit bestimmten Proteinzielen untersuchen, um effektivere und selektivere therapeutische Mittel zu entwickeln .
Chemische Biologie und Medizinalchemie
Die komplizierte Struktur dieser Verbindung bietet zahlreiche Möglichkeiten für chemische Biologiestudien. Forscher könnten Analoga synthetisieren, ihre Wechselwirkungen mit biologischen Makromolekülen untersuchen und Struktur-Aktivitäts-Beziehungen erforschen. Solche Untersuchungen tragen zum Fortschritt der Medizinalchemie und der Arzneimittelforschung bei .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-27-8-6-14-10-15(2-4-19(14)27)20(29)13-25-23(31)24(32)26-18-11-16-3-5-21(30)28-9-7-17(12-18)22(16)28/h2,4,6,8,10-12,20,29H,3,5,7,9,13H2,1H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWSMLOPQATZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCN5C(=O)CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)


![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)



![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2470038.png)



